“1-Bromo-4-ethoxy-2,3-difluorobenzene” is a chemical compound with the molecular formula C8H7BrF2O . It has an average mass of 237.041 Da and a monoisotopic mass of 235.964828 Da .
The synthesis of “1-Bromo-4-ethoxy-2,3-difluorobenzene” can be achieved by various methods, including halogenation of 2,3-difluorotoluene, bromination of 2,3-difluorobenzaldehyde, and Suzuki-Miyaura coupling reaction of 2,3-difluorobromobenzene with arylboronic acid .
The molecular structure of “1-Bromo-4-ethoxy-2,3-difluorobenzene” consists of a benzene ring substituted with bromo, ethoxy, and difluoro groups .
“1-Bromo-4-ethoxy-2,3-difluorobenzene” has a predicted boiling point of 222.7±35.0 °C and a predicted density of 1.533±0.06 g/cm3 . It is soluble in methanol .
The synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene typically involves the reaction of 2,3-difluorobenzene with bromoethanol under alkaline conditions. The general procedure can be outlined as follows:
This synthetic route highlights the compound's accessibility for research and industrial applications.
The molecular structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene can be represented using its canonical SMILES notation: CCOC1=C(C(=C(C=C1)Br)F)F. The structure features:
This structure contributes to its chemical reactivity and potential interactions in various applications .
1-Bromo-4-ethoxy-2,3-difluorobenzene can undergo several types of chemical reactions:
These reactions often utilize strong bases, oxidizing agents, or reducing agents depending on the desired transformation .
The mechanism of action for reactions involving 1-Bromo-4-ethoxy-2,3-difluorobenzene typically involves:
This mechanism underlines the compound's utility as an intermediate in synthesizing more complex organic molecules .
1-Bromo-4-ethoxy-2,3-difluorobenzene serves multiple roles in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5